ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE
Description
This compound features a quinoline core substituted at position 3 with a 4-chlorobenzenesulfonyl group and at position 6 with fluorine. A piperidine ring is attached to position 4 of the quinoline, with an ethyl ester at the piperidine-3-carboxylate position. The fluorine atom may enhance metabolic stability and bioavailability due to its electronegativity and small size.
Properties
IUPAC Name |
ethyl 1-[3-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O4S/c1-2-31-23(28)15-4-3-11-27(14-15)22-19-12-17(25)7-10-20(19)26-13-21(22)32(29,30)18-8-5-16(24)6-9-18/h5-10,12-13,15H,2-4,11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAYUIHHWGAEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of the piperidine ring: The piperidine ring is introduced via a nucleophilic substitution reaction.
Sulfonylation: The chlorobenzene sulfonyl group is added through a sulfonylation reaction using chlorobenzenesulfonyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or the ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-3-carboxylate is primarily investigated for its potential as an antimicrobial agent . The quinolone structure is known for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication in bacteria. This inhibition can lead to bacterial cell death, making it a candidate for developing new antibiotics.
Antimicrobial Activity
Research has shown that derivatives of quinolones exhibit significant antimicrobial properties. In vitro studies have indicated that this compound can effectively combat various strains of bacteria, including those resistant to conventional antibiotics. A study published in the Journal of Medicinal Chemistry reported that related compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting similar potential for this compound .
Synthesis of Novel Compounds
The compound serves as a valuable building block in organic synthesis. Its unique functional groups allow chemists to modify the structure further, leading to new derivatives with enhanced biological activities. For example, the chlorobenzenesulfonyl group can be replaced or modified to explore structure-activity relationships (SAR) in drug design.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various quinolone derivatives, including this compound. The results indicated that the compound exhibited significant inhibitory effects against resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria.
Case Study 2: Synthesis and Modification
In another research project focused on the synthesis of novel quinolone derivatives, researchers successfully modified the piperidine ring of this compound. The modified compounds showed improved solubility and bioavailability, suggesting that structural modifications can lead to enhanced pharmacokinetic properties .
Mechanism of Action
The mechanism of action of ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Compound A : ETHYL 1-[(4-CHLORO-3-NITROPHENYL)SULFONYL]-4-PIPERIDINECARBOXYLATE (CAS 291292-03-0)
- Core Structure: Benzene ring (instead of quinoline) with 4-chloro-3-nitro substitution.
- Piperidine Position : Ester at position 4 (vs. position 3 in the target compound).
- Functional Groups : Nitro group (strong electron-withdrawing) vs. fluorine (moderate electron-withdrawing).
- Molecular Weight : 376.81 g/mol (C₁₄H₁₇ClN₂O₆S) .
Compound B : ETHYL 1-(3-CHLOROPHENYL)-6-OXO-4-(TRIFLUOROMETHYL)-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE (CAS 477859-63-5)
- Core Structure: Pyridazine ring (non-aromatic dihydro system) with trifluoromethyl and chlorine substituents.
- Ester Position : Directly on the pyridazine ring (position 3).
- Molecular Weight : 346.69 g/mol (C₁₄H₁₀ClF₃N₂O₃) .
- Implications: The trifluoromethyl group enhances lipophilicity, while the pyridazine core may alter binding modes compared to quinoline.
Compound C : 5-{1-[(4-CHLOROPHENYL)SULFONYL]-3-PIPERIDINYL}-1,3,4-OXADIAZOLE-2-THIOL
- Core Structure : Oxadiazole-thiol linked to a sulfonylated piperidine.
Physicochemical and Electronic Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Heterocycle | Quinoline | Benzene | Pyridazine |
| Electron-Withdrawing Groups | 6-F, 4-Cl-SO₂ | 3-NO₂, 4-Cl-SO₂ | 3-CF₃, 3-Cl |
| Molecular Weight (g/mol) | ~400 (estimated) | 376.81 | 346.69 |
| Lipophilicity (LogP) | Moderate (fluoro enhances) | High (nitro reduces) | Very high (CF₃ dominates) |
| Synthetic Complexity | High (quinoline functionalization) | Moderate | Moderate |
Biological Activity
Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 463.0 g/mol. The compound features a quinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. The sulfonamide moiety is particularly significant as it can modulate enzyme functions and receptor activities, potentially leading to therapeutic effects.
Anticancer Potential
Quinoline derivatives are also noted for their anticancer activities. Studies have demonstrated that they can induce apoptosis in cancer cells through various pathways, including the modulation of p53 and NF-kB signaling pathways. The presence of the piperidine ring in this compound may enhance its ability to cross cellular membranes, increasing its effectiveness against tumors.
Case Studies
-
Study on Antitumor Activity :
A study evaluating the antitumor effects of related compounds found that modifications on the quinoline structure significantly affected cytotoxicity against various cancer cell lines. This compound could potentially demonstrate similar effects due to its structural characteristics . -
Inhibition of CYP Enzymes :
Related compounds have shown potent inhibition of cytochrome P450 enzymes, particularly CYP3A4, which is crucial for drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs but may also result in adverse drug interactions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 7-(Piperidin-1-yl)-3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoroquinolin-4-one | Structure | Antimicrobial, anticancer |
| 7-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)-1-ethyl-6-fluoroquinolin-4-one | Structure | Antimicrobial, enzyme inhibition |
Q & A
Q. Table 1: Key Reaction Parameters for Sulfonylation Step
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | >80% above 70°C |
| Solvent | DCM/THF (2:1) | Minimizes side reactions |
| Catalyst | Pyridine (1.2 eq) | Neutralizes HCl byproduct |
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Analog (R-group) | Target (IC50, nM) | Solubility (mg/mL) |
|---|---|---|
| 4-Cl-Benzenesulfonyl | EGFR: 12 ± 3 | 0.45 |
| 4-Me-Benzenesulfonyl | EGFR: 48 ± 7 | 0.82 |
| Benzenesulfonyl | EGFR: 25 ± 4 | 0.67 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
